molecular formula C10H3ClF9N3O B11504577 9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one

9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B11504577
M. Wt: 387.59 g/mol
InChI Key: HWXZEWNSDGRDOD-UHFFFAOYSA-N
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Description

9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that belongs to the class of pyridotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of catalysts or bases to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted pyridotriazine derivative.

Scientific Research Applications

9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H3ClF9N3O

Molecular Weight

387.59 g/mol

IUPAC Name

9-chloro-2,2,7-tris(trifluoromethyl)-3H-pyrido[1,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C10H3ClF9N3O/c11-4-1-3(7(12,13)14)2-23-5(4)21-8(9(15,16)17,10(18,19)20)22-6(23)24/h1-2H,(H,22,24)

InChI Key

HWXZEWNSDGRDOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(NC(=O)N2C=C1C(F)(F)F)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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